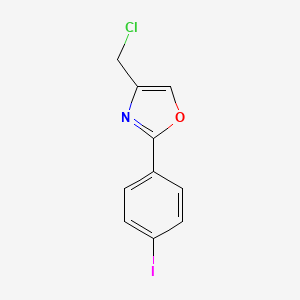
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic organic molecule that contains both chlorine and iodine atoms, making it an attractive candidate for various biological studies. In
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory mediators, and disrupt bacterial cell wall synthesis. Additionally, this compound has been shown to exhibit low toxicity in various cell lines, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole is its versatility in various biological systems. This compound has been shown to exhibit activity against cancer cells, bacteria, and inflammatory mediators, making it a useful tool for a wide range of research applications. Additionally, the synthesis method for this compound is relatively simple and efficient, allowing for the production of large quantities of pure material.
However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the low solubility of this compound in aqueous solutions can limit its effectiveness in certain biological systems.
Zukünftige Richtungen
There are several future directions for research on 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the potential applications of this compound in drug delivery and imaging techniques should also be explored.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been used as a building block for the synthesis of other biologically active molecules, further highlighting its importance in scientific research.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVKNSKEJVTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







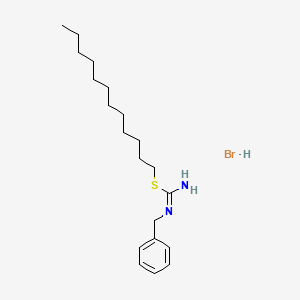

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/structure/B3364681.png)

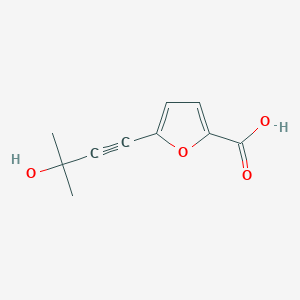
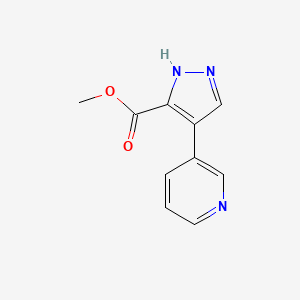
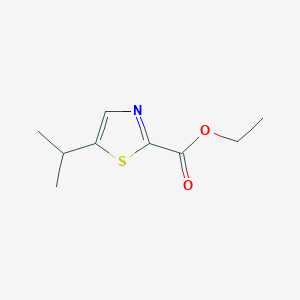
![2-[(Pyridin-3-ylmethyl)amino]acetamide hydrochloride](/img/structure/B3364719.png)
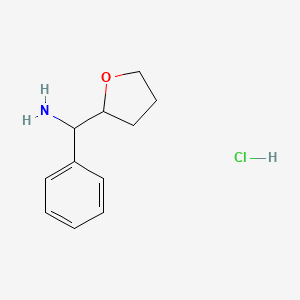
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3364728.png)